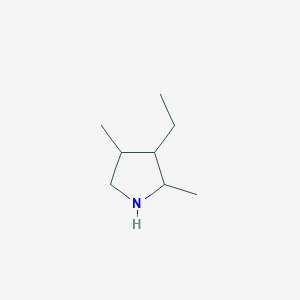

3-Ethyl-2,4-dimethylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5666-10-4 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

3-ethyl-2,4-dimethylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-4-8-6(2)5-9-7(8)3/h6-9H,4-5H2,1-3H3 |

InChI Key |

GTDYINNWQOHUAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CNC1C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 2,4 Dimethylpyrrolidine and Analogues

Classical and Contemporary Approaches to Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring has been approached through various synthetic strategies over the years. Classical methods often involve the reduction of pyrrole (B145914) precursors. ontosight.ai For instance, the heterogeneous catalytic hydrogenation of substituted pyrroles can lead to the formation of functionalized pyrrolidines with a high degree of diastereoselectivity, creating multiple new stereocenters in a single step. acs.org Another traditional approach is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene, which has been extensively studied for the synthesis of a wide variety of pyrrolidine derivatives. nih.govosaka-u.ac.jp This method allows for significant control over the regio- and stereoselectivity of the final product. nih.gov

Contemporary approaches have built upon these foundations, introducing greater efficiency and a broader substrate scope. For example, photo-promoted ring contraction of readily available pyridines has emerged as a novel and promising method for generating pyrrolidine skeletons. osaka-u.ac.jpresearchgate.net This strategy avoids the need for pre-functionalized starting materials, offering a more direct route to the desired heterocyclic core. osaka-u.ac.jp Additionally, modern synthetic chemistry has seen the rise of cascade reactions, which allow for the construction of the 5-membered N-heterocyclic ring of pyrrolidine derivatives in a single, efficient process. wikipedia.org

Catalytic Synthesis Routes

Catalysis has revolutionized the synthesis of pyrrolidine derivatives, offering milder reaction conditions, higher selectivity, and access to novel molecular architectures. chemrxiv.orgresearchgate.netchemrxiv.org Both metal-based and organocatalytic systems have been successfully employed, alongside transfer hydrogenation techniques.

Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Hydroarylation)

Transition metal catalysis has become an indispensable tool for pyrrolidine synthesis. researchgate.net Palladium-catalyzed reactions, in particular, have shown great utility. A notable example is the palladium-catalyzed hydroarylation of pyrrolines, which provides a direct route to 3-aryl pyrrolidines. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govx-mol.com This process is significant as it represents a rare example of a bimolecular alkene hydroarylation reaction. chemrxiv.orgresearchgate.netchemrxiv.org The reaction demonstrates broad substrate scope and can be utilized to synthesize drug-like molecules from readily available precursors in a single step. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov

Other metals have also been employed effectively. Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines. nih.gov This method is notable for its high diastereoselectivity in the formation of 2,5-disubstituted pyrrolidines. nih.gov Iridium complexes have also been used to catalyze the N-heterocyclization of primary amines with diols, yielding a variety of five-membered cyclic amines. organic-chemistry.org

| Catalyst System | Reaction Type | Product Type | Key Features |

| Palladium(II) Acetate / Ligand | Hydroarylation | 3-Aryl Pyrrolidines | Broad substrate scope, direct synthesis of drug-like molecules. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov |

| Copper(II) Neodecanoate | Intramolecular Carboamination | N-Functionalized Pyrrolidines | High diastereoselectivity for cis-2,5-disubstitution. nih.gov |

| Cp*Ir Complex | N-Heterocyclization | Substituted Pyrrolidines | Good to excellent yields for various cyclic amines. organic-chemistry.org |

| Gold(I) Chloride | Hydroamination | 2,3-Dihydropyrroles | High yields with microwave-assisted heating. rsc.org |

Organocatalysis in Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-catalyzed transformations. acs.orgbenthamdirect.com This approach utilizes small organic molecules to catalyze reactions, offering benefits such as low toxicity and operational simplicity. acs.orgbenthamdirect.com Proline and its derivatives are prominent organocatalysts for the asymmetric synthesis of chiral pyrrolidines. mdpi.comnih.gov

One-pot enantioselective organocatalytic methods have been developed for the synthesis of various pyrrolidine core structures. acs.orgresearchgate.net These strategies often combine several different organocatalytic reactions, such as conjugate addition and intramolecular reductive amination, to build complex molecules from simple starting materials like glycine (B1666218) esters. acs.orgresearchgate.net The use of chiral phase-transfer catalysts is a key strategy in these multi-step, single-pot syntheses. acs.org

Transfer Hydrogenation-Mediated Syntheses

Transfer hydrogenation represents another important catalytic strategy for pyrrolidine synthesis. This method involves the transfer of hydrogen from a donor molecule to a substrate, often mediated by a catalyst. While specific examples directly leading to 3-Ethyl-2,4-dimethylpyrrolidine are not prevalent in the provided context, the general principle is well-established for the reduction of unsaturated precursors. For instance, the hydrogenation of pyrrolines to pyrrolidines can be achieved through transfer hydrogenation. Organocatalytic intramolecular reductive amination using a Hantzsch ester as the hydrogen source is a key step in some one-pot syntheses of pyrrolidine derivatives, demonstrating the integration of transfer hydrogenation principles within organocatalytic cascades. acs.org

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product. researchgate.nettandfonline.com This approach offers significant advantages, including high atom and step economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net

MCRs have become a cornerstone for the preparation of pyrrolidine derivatives. researchgate.nettandfonline.comtandfonline.com A common and powerful MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a dipolarophile. tandfonline.com These reactions are often performed in a one-pot fashion and can be facilitated by various catalysts or conducted under catalyst-free conditions. researchgate.nettandfonline.comtandfonline.com The use of modern techniques such as ultrasound and microwave irradiation can further enhance the efficiency of these reactions. researchgate.net

| Reaction Type | Components | Key Features |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | High stereoselectivity, access to spirocyclic pyrrolidines. rsc.org |

| [3+2] Cycloaddition | Aldehyde, Amino Acid Ester, Chalcone | One-pot synthesis of pyrrolidine-2-carboxylates. tandfonline.com |

Intramolecular Ring Closure and Cyclization Approaches

Intramolecular cyclization is a powerful and widely used strategy for the construction of the pyrrolidine ring. osaka-u.ac.jpresearchgate.net These reactions involve the formation of a new bond within a single molecule to create the cyclic structure. Various methods fall under this category, including amination of unsaturated carbon-carbon bonds and insertion of nitrenes into C-H bonds. osaka-u.ac.jp

One common approach is the intramolecular hydroamination of alkenes, where an amine moiety adds across a carbon-carbon double bond within the same molecule. osaka-u.ac.jpresearchgate.net Another strategy involves the cyclization of N-(3-butynyl)-sulfonamides, which can be catalyzed by metals like palladium or gold to form 2,3-dihydropyrroles. rsc.org The cyclization of amide dianions with reagents like epibromohydrin (B142927) also provides an efficient and regioselective route to functionalized pyrrolidin-2-ones. organic-chemistry.org Furthermore, ring-closing enyne metathesis (RCEM) has been successfully applied to the synthesis of chiral pyrrolidine derivatives from substrates containing a nitrogen atom. organic-chemistry.org

| Reaction Type | Starting Material | Key Features |

| Intramolecular Hydroamination | Alkenyl Amines | Direct formation of the pyrrolidine ring. osaka-u.ac.jpresearchgate.net |

| Intramolecular Cyclization | N-(3-butynyl)-sulfonamides | Catalyzed by PdCl2 or AuCl, high yields with microwave heating. rsc.org |

| Ring-Closing Enyne Metathesis | Enyne Substrates with a Nitrogen Atom | Atom-economical, produces conjugated dienes for further reactions. organic-chemistry.org |

| Amide Dianion Cyclization | N-Arylacetamides and Epibromohydrin | Regioselective synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org |

Reductive Amination Protocols for N-Substituted Pyrrolidines

Reductive amination stands as a cornerstone in the synthesis of N-substituted pyrrolidines. Modern advancements have refined this classical transformation, offering highly efficient and selective routes. A notable protocol involves the successive reductive amination of diketones. For instance, the reaction of 1,4-diketones with various anilines using an iridium catalyst and formic acid as a hydrogen source provides access to a wide array of N-aryl-substituted pyrrolidines in good to excellent yields. researchgate.net This transfer hydrogenation process is operationally simple and has shown potential for scale-up applications. researchgate.net

Biocatalytic approaches have also emerged as powerful alternatives for the enantioselective synthesis of chiral pyrrolidines. The use of transaminases to perform reductive amination on ω-chloroketones, followed by spontaneous intramolecular cyclization, yields 2-substituted pyrrolidines with high enantiomeric excess. acs.org This method has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, demonstrating its practical utility. acs.org Furthermore, imine reductases (IREDs) have been engineered through structure-guided design to catalyze the reductive amination of N-Boc-pyrrolidone, affording chiral 3-pyrrolidinamine derivatives with complementary stereoselectivity. semanticscholar.org These biocatalytic systems offer mild reaction conditions and exceptional control over stereochemistry, which is crucial for the synthesis of biologically active molecules. acs.orgsemanticscholar.org

Another innovative strategy involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams. acs.orgnih.gov These reactive intermediates can then undergo [3+2] dipolar cycloaddition reactions with various alkenes to construct highly substituted and structurally diverse pyrrolidine rings. acs.orgnih.gov This method provides a convergent and flexible route to complex pyrrolidines from readily available starting materials. acs.org

Table 1: Selected Reductive Amination Protocols for Pyrrolidine Synthesis

| Catalyst/Enzyme | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Iridium Complex | Diketones, Anilines | N-Aryl-pyrrolidines | Transfer hydrogenation, good to excellent yields, scalable. | researchgate.net |

| Transaminase | ω-Chloroketones | Chiral 2-Substituted Pyrrolidines | High enantioselectivity (>99.5% ee), spontaneous cyclization. | acs.org |

| Imine Reductase (IRED) | N-Boc-pyrrolidone, Amines | Chiral 3-Pyrrolidinamines | Enantio-complementary synthesis, structure-guided enzyme design. | semanticscholar.org |

Skeletal Modification and Deconstruction of Pyrrolidine Systems

Beyond the initial construction of the pyrrolidine ring, its subsequent modification through skeletal editing represents a frontier in synthetic chemistry, allowing for the creation of novel chemical entities. A significant strategy involves the deconstruction of the pyrrolidine scaffold via N-atom removal. tdl.orgnih.govresearchgate.net This process converts polar, cyclic pyrrolidines into nonpolar, linear dienes through a sequence involving N-sulfonylazidonation and subsequent thermal rearrangement of the sulfamoyl azide (B81097) intermediate. tdl.orgnih.gov This method, which breaks inert C-N and C-C sigma bonds to form new C-C pi bonds, has been applied to the late-stage modification of bioactive compounds. tdl.orgnih.govresearchgate.net The transformation is notable for proceeding without the need for external oxidants or reductants.

In contrast to breaking the ring, skeletal editing can also involve the insertion of atoms to expand the heterocyclic system. A recently developed method allows for the direct insertion of a nitrogen atom into the pyrrolidine ring, effectively converting it into a tetrahydropyridazine scaffold. nih.gov This transformation is achieved under mild conditions using O-diphenylphosphinyl hydroxylamine (B1172632) and demonstrates broad substrate scope and functional group compatibility. nih.gov The resulting tetrahydropyridazines are valuable in medicinal chemistry and can be further manipulated through simple redox reactions to yield saturated piperidazines or aromatic pyridazines, expanding the accessible chemical space from a common pyrrolidine precursor. nih.gov These skeletal editing techniques provide powerful tools for scaffold hopping and the diversification of complex molecules. tdl.orgnih.gov

Table 2: Skeletal Modification Strategies for Pyrrolidine Systems

| Transformation | Reagents | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| N-Atom Removal & Deconstruction | N-sulfonylazidonation, Heat | Linear Dienes | Converts cyclic pyrrolidines to acyclic dienes; oxidant-free. | tdl.orgnih.govresearchgate.net |

Microwave-Assisted Synthetic Methods for Pyrrolidines

Microwave-assisted organic synthesis has become an invaluable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been effectively applied to the synthesis of various pyrrolidine derivatives. For example, the one-pot synthesis of bicyclic pyrrolidines from an amine, an aldehyde, and maleimide (B117702) can be significantly expedited through microwave irradiation. ajrconline.org

The synthesis of acetamide (B32628) derivatives has also benefited from microwave technology. The C-N bond formation required for these compounds, which can be sluggish under conventional heating, is achieved in minutes with microwave assistance, demonstrating a dramatic reduction in reaction time from hours to minutes with moderate to good yields. mdpi.com Similarly, the synthesis of pyrrolidinone derivatives, which form the core of several pharmaceutical agents, has been shown to be more energy-efficient under microwave irradiation, particularly when using green solvents like ethylene (B1197577) glycol. scispace.com

Microwave assistance is also effective in the N-alkylation of pyrrolidine-fused chlorins, where reactions can be completed in as little as five minutes. researchgate.net The use of polar solvents in microwave-assisted reactions can enhance heating efficiency, and careful optimization of microwave power can prevent product degradation while maximizing yield. scispace.com These examples underscore the broad utility of microwave irradiation as an enabling technology in the synthesis of the pyrrolidine scaffold and its derivatives, promoting faster, more efficient, and often greener chemical processes. mdpi.comscispace.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrolidine Derivatives

| Pyrrolidine Derivative | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Acetamide Derivatives | 2–3 hours | A few minutes | Moderate to good yields achieved rapidly. | mdpi.com |

| Pyrrolidinone Derivatives | (Not specified) | 10 minutes | Significant improvement in reaction time. | scispace.com |

Stereoselective and Asymmetric Synthesis of 3 Ethyl 2,4 Dimethylpyrrolidine Stereoisomers

Enantioselective Routes to Substituted Pyrrolidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For substituted pyrrolidines like 3-Ethyl-2,4-dimethylpyrrolidine, several powerful enantioselective strategies have been developed.

One of the most direct methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly atom-economical and can generate multiple stereocenters in a single step with high stereo- and regioselectivity. mappingignorance.org The use of chiral catalysts, often based on copper(I) or silver(I), can effectively control the facial selectivity of the cycloaddition, leading to highly enantiomerically enriched pyrrolidine (B122466) products. mappingignorance.org For the synthesis of this compound, this would involve the reaction of an appropriate azomethine ylide with an alkene such as (E)- or (Z)-3-pentene, where the stereochemical outcome would be dictated by the chiral catalyst employed.

Another prominent enantioselective approach involves the use of biocatalysis. Transaminases, for instance, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses (>99.5% ee). nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the product can be accessed. nih.gov This strategy could be adapted for this compound by designing a suitable ω-halo ketone precursor.

Reductive strategies starting from 1,4-dicarbonyl compounds or related structures also provide a reliable route to enantiomerically enriched pyrrolidines. nih.gov The asymmetric reduction of a diketone, for example, using a chiral borane (B79455) reagent like (-)-diisopinocampheylchloroborane (Ipc₂BCl), can produce a chiral diol with excellent stereoselectivity. nih.gov This diol can then be converted to the desired pyrrolidine.

The following table summarizes representative enantioselective methods applicable to pyrrolidine synthesis.

| Method | Catalyst/Reagent | Key Features | Representative ee (%) | Reference |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Ag(I) complexes | High atom economy, potential to form four new stereocenters. | >90 | mappingignorance.org |

| Biocatalytic Cyclization | Transaminases | High enantioselectivity for each enantiomer, mild reaction conditions. | >99.5 | nih.gov |

| Asymmetric Reduction of Diketones | (-)-Diisopinocampheylchloroborane (Ipc₂BCl) | Access to chiral diol precursors with excellent stereoselectivity. | High | nih.gov |

| Dynamic Thermodynamic Resolution | n-BuLi / Chiral Ligand (e.g., (-)-sparteine) | Enantioselective electrophilic substitution of racemic 2-lithiopyrrolidines. | High | acs.org |

Diastereoselective Access to Pyrrolidine Frameworks

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. For a molecule like this compound, which has three stereocenters, achieving high diastereoselectivity is critical.

A powerful strategy for the diastereoselective synthesis of polysubstituted pyrrolidines is the use of cascade or domino reactions. For instance, a one-pot nitro-Mannich/hydroamination cascade reaction catalyzed by a combination of a base and a gold(I) catalyst can produce pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org The reaction proceeds through a controlled sequence of bond formations, where the stereochemistry of each new center is influenced by the existing stereocenters.

Another approach involves the addition of organometallic reagents to chiral precursors. For example, the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, yields N-protected pyrrolidines with excellent diastereoselectivity. nih.gov

Furthermore, stereocontrolled synthesis can be achieved by reacting two chiral starting materials. For example, the reaction of a glycerol-derived bistriflate with an aminosulfone can lead to 2,5-disubstituted pyrrolidines via two sequential Sₙ2 displacements, including a stereospecific cyclization. nih.gov By choosing the appropriate enantiomer of the starting materials, both cis- and trans-pyrrolidines can be accessed. nih.gov

The table below highlights some diastereoselective methods for synthesizing substituted pyrrolidines.

| Method | Catalysts/Reagents | Key Features | Diastereomeric Ratio (d.r.) | Reference |

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) catalyst | One-pot synthesis of pyrrolidines with three stereocenters. | Good to excellent | rsc.org |

| Addition to Chiral Sulfinimines | Silyllithium reagents | Highly diastereoselective addition followed by cyclization. | Excellent | nih.gov |

| Reaction of Chiral Starting Materials | Glycerol-derived bistriflate | Stereospecific cyclization via sequential Sₙ2 displacements. | High | nih.gov |

| [3+2] Cycloaddition of Azadienes | Ag₂CO₃ | Synthesis of densely substituted pyrrolidines with up to four stereocenters. | Good to excellent | chemistryviews.org |

Kinetic Resolution Techniques in Pyrrolidine Synthesis

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Enzymes are particularly effective for the kinetic resolution of substituted pyrrolidines. For instance, enzyme-catalyzed hydrolysis or acetylation can be used to resolve racemic pyrrolidines with high selectivity. researchgate.net

Organocatalytic dynamic kinetic resolution (DKR) provides a highly efficient route to polysubstituted pyrrolidines. acs.org In a DKR, the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% of a single stereoisomer. A notable example is the use of a Cinchona alkaloid-derived organocatalyst in a cascade reaction that combines a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization, affording highly functionalized pyrrolidines in excellent yields and stereoselectivities. acs.org

Kinetic resolution can also be achieved through chemical means. For example, the cyclization of racemic 2- and 3-substituted cyclization precursors using a chiral phosphoric acid catalyst can lead to enantioenriched chiral pyrrolidines with high enantiomeric excess (up to 90% ee) and good selectivity factors (s up to 122). whiterose.ac.uk

The following table presents examples of kinetic resolution techniques applied to pyrrolidine synthesis.

| Technique | Catalyst/Reagent | Key Features | Selectivity Factor (s) | Reference |

| Organocatalytic Dynamic Kinetic Resolution | Cinchona alkaloid-derived carbamate | High diastereo- and enantioselectivity for polysubstituted pyrrolidines. | 3 (for one step) | acs.org |

| Chiral Phosphoric Acid Catalysis | (R)-TRIP | Kinetic resolution of racemic cyclization precursors. | up to 122 | whiterose.ac.uk |

| Enzymatic Resolution | Lipases, Proteases | High selectivity in hydrolysis or acetylation of racemic pyrrolidines. | High | researchgate.net |

Application of Chiral Catalysts and Chiral Auxiliaries

The use of chiral catalysts and chiral auxiliaries is fundamental to many stereoselective syntheses of pyrrolidines.

Chiral Catalysts: Chiral catalysts create a chiral environment that directs the stereochemical outcome of a reaction. As mentioned earlier, chiral phosphoric acids and Cinchona alkaloid-derived catalysts are effective in the synthesis of chiral pyrrolidines. whiterose.ac.ukacs.org Gold(I) complexes, when combined with a base, can catalyze the diastereoselective synthesis of substituted pyrrolidines. rsc.org Furthermore, new chiral ligands, such as isoquinuclidinylmethanols, have been developed and shown to be effective catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction that can be a key step in the synthesis of more complex molecules containing a pyrrolidine ring. clockss.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed.

Oxazolidinones, introduced by Evans, are widely used chiral auxiliaries. wikipedia.org For instance, the alkylation of an N-acyloxazolidinone proceeds with high diastereoselectivity. This strategy could be applied to introduce the ethyl and methyl groups at the C3 and C4 positions of the pyrrolidine ring precursor. Camphorsultam is another effective chiral auxiliary that has been used in the asymmetric synthesis of complex molecules containing nitrogen heterocycles. wikipedia.org

The use of chiral sulfinimines, where the sulfinyl group acts as a chiral auxiliary, is a powerful method for the diastereoselective synthesis of amines and, subsequently, pyrrolidines. nih.govnih.gov The addition of nucleophiles to chiral N-tert-butanesulfinylimines often proceeds with high stereocontrol.

The table below provides examples of chiral catalysts and auxiliaries used in stereoselective pyrrolidine synthesis.

| Type | Example | Application | Stereoselectivity | Reference |

| Chiral Catalyst | Cinchona alkaloid-derived carbamate | Organocatalytic dynamic kinetic resolution cascade. | High ee and dr | acs.org |

| Chiral Catalyst | Chiral Phosphoric Acid (e.g., (R)-TRIP) | Kinetic resolution of racemic pyrrolidine precursors. | High ee | whiterose.ac.uk |

| Chiral Catalyst | Gold(I) complex | Diastereoselective nitro-Mannich/hydroamination cascade. | Good to excellent dr | rsc.org |

| Chiral Auxiliary | Evans Oxazolidinones | Diastereoselective alkylation and aldol (B89426) reactions. | High dr | wikipedia.org |

| Chiral Auxiliary | Camphorsultam | Asymmetric induction in various reactions. | High | wikipedia.org |

| Chiral Auxiliary | Chiral Sulfinimines | Diastereoselective addition of nucleophiles. | High dr | nih.govnih.gov |

Mechanistic Investigations of 3 Ethyl 2,4 Dimethylpyrrolidine Formation Reactions

Elucidation of Reaction Pathways and Transition States

No information was found regarding the specific reaction pathways or the associated transition states for the formation of 3-Ethyl-2,4-dimethylpyrrolidine. General methods for pyrrolidine (B122466) synthesis exist, but their specific application and the energetic profiles for this particular substituted pattern have not been documented in the searched literature.

Role of Reactive Intermediates in Pyrrolidine Cyclizations

Similarly, there is a lack of data on the specific reactive intermediates, such as azomethine ylides or others, that would be involved in the cyclization to form this compound. While these intermediates are common in the synthesis of the broader class of pyrrolidines, their specific role and behavior in forming this tri-substituted compound are not detailed in the available research.

Regioselectivity and Stereoselectivity in Pyrrolidine Ring Construction

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted pyrrolidines. However, no studies were identified that specifically address the challenges or outcomes of directing the ethyl and methyl groups to the 2, 3, and 4 positions of the pyrrolidine ring to form the target compound, this compound. Therefore, no data tables or detailed research findings on this topic can be presented.

Structural Characterization and Conformational Analysis of 3 Ethyl 2,4 Dimethylpyrrolidine

Advanced Spectroscopic Techniques for Structural Elucidation

The precise three-dimensional structure of 3-Ethyl-2,4-dimethylpyrrolidine is determined using a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular architecture, from atomic connectivity to the spatial arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure. youtube.comemory.eduyoutube.comyoutube.comnih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Key signals would include multiplets for the methyl and ethyl groups, as well as for the protons on the pyrrolidine (B122466) ring. The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each unique carbon atom. youtube.comrsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. youtube.com

Expected ¹H and ¹³C NMR Chemical Shifts: The precise chemical shifts for this compound would depend on the solvent and the specific stereoisomer. However, typical chemical shift ranges for similar substituted pyrrolidines can be predicted.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 1.0 - 3.0 (broad) | N/A |

| Ring CH | 2.5 - 4.0 | 50 - 70 |

| Ring CH₂ | 1.5 - 2.5 | 30 - 45 |

| Ethyl CH₂ | 1.2 - 1.7 | 20 - 30 |

| Ethyl CH₃ | 0.8 - 1.2 | 10 - 15 |

| Methyl CH₃ | 0.9 - 1.4 | 15 - 25 |

| Note: These are estimated values based on analogous structures. |

2D NMR: To confirm the assignments from 1D spectra and establish through-bond and through-space correlations, various 2D NMR experiments are crucial. youtube.comnih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. This would confirm the connectivity within the ethyl group and around the pyrrolidine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing critical information about the stereochemistry and preferred conformation of the molecule. youtube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.gov Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. nih.govlifesciencesite.com

The fragmentation of aliphatic amines in the mass spectrometer is characterized by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to characteristic fragment ions.

Expected Fragmentation Pattern: The molecular ion (M⁺·) or the protonated molecule ([M+H]⁺) would be observed, confirming the molecular formula C₈H₁₇N (Molecular Weight: 127.23 g/mol ). The base peak in the spectrum is often the result of the most stable carbocation formed through fragmentation. libretexts.org

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺·) |

| 112 | [C₇H₁₄N]⁺ | Loss of a methyl radical (·CH₃) via α-cleavage |

| 98 | [C₆H₁₂N]⁺ | Loss of an ethyl radical (·C₂H₅) via α-cleavage |

| Note: Fragmentation patterns can be complex and influenced by the ionization method. nih.govlibretexts.orglibretexts.org |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. These techniques are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A key feature would be the N-H stretch of the secondary amine, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ region. Other significant absorptions include the C-H stretching of the alkyl groups just below 3000 cm⁻¹, and C-H bending vibrations around 1375-1465 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C and C-N stretching vibrations within the pyrrolidine ring and the symmetric C-H stretching modes are often strong in the Raman spectrum. researchgate.net

Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman |

| C-H Bend | 1375 - 1465 | IR |

| C-N Stretch | 1020 - 1250 | IR, Raman |

X-ray Crystallography of Pyrrolidine Analogues

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of analogous substituted pyrrolidines provides invaluable, definitive information about the solid-state conformation. researchgate.netmdpi.commdpi.comnih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov For substituted pyrrolidines, crystallographic data confirms the puckered nature of the five-membered ring and the relative stereochemistry (cis/trans) of the substituents. researchgate.netnih.gov This information is crucial for understanding how the substituents influence the ring's conformation.

Conformational Preferences of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, leading to a dynamic equilibrium between various forms. rsc.orgnih.gov The substituents on the ring play a critical role in determining the most stable conformation.

Pseudorotation and Ring Puckering Analysis

The puckering of the pyrrolidine ring is best described by the concept of pseudorotation. rsc.orgnih.gov Unlike the more rigid chair conformation of cyclohexane (B81311), the pyrrolidine ring can move through a continuous cycle of conformations with relatively low energy barriers. nih.govrsc.org The two primary families of conformations are the "envelope" (or "bent") form, where four atoms are coplanar and the fifth is out of the plane, and the "twist" (or "half-chair") form, where no four atoms are coplanar.

The specific conformation adopted by this compound is influenced by the steric interactions between the ethyl and methyl groups. The substituents will preferentially occupy positions that minimize these interactions. The most stable conformations are typically those where the larger substituents adopt pseudo-equatorial positions to reduce steric strain. rsc.org The continuous interconversion between these puckered forms is known as the pseudorotation pathway, and the energy landscape of this pathway dictates the conformational dynamics of the molecule. rsc.orgnih.gov

Impact of Substitution Patterns on Conformational Dynamics

The conformational dynamics of the pyrrolidine ring are significantly influenced by the nature, size, and relative stereochemistry of its substituents. In the case of this compound, the presence of three alkyl substituents at positions 2, 4, and 3 introduces considerable steric interactions that govern the conformational preferences of the ring. The pyrrolidine ring is known to exist in two primary puckered forms, often referred to as 'up' and 'down' or Cγ-exo and Cγ-endo envelope conformations, where the Cγ (C4) atom is either above or below the plane defined by the other four ring atoms. nih.govresearchgate.netresearchgate.net The substituents will orient themselves to minimize steric strain, which in turn locks the ring into a preferred pucker.

The conformational equilibrium of substituted pyrrolidines is a delicate balance of steric and electronic effects. While electronic effects are more pronounced with electronegative substituents, the conformational landscape of this compound is primarily dictated by steric hindrance between the alkyl groups. nih.gov The substituents will tend to occupy pseudo-equatorial positions to a greater extent than pseudo-axial positions to alleviate 1,3-diaxial-like interactions.

Theoretical studies, often employing Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the conformational preferences of such polysubstituted pyrrolidines. frontiersin.orgresearchgate.net For instance, the coupling constants between vicinal protons, observed in ¹H NMR spectra, are highly dependent on the dihedral angle between them, which is a direct reflection of the ring's pucker.

In the absence of specific experimental data for this compound, we can infer the likely conformational behavior based on studies of similarly substituted pyrrolidines. It is reasonable to predict that the substituents will arrange themselves to minimize steric clashes. For a given stereoisomer of this compound, there will be a favored conformation where the larger ethyl group and the two methyl groups occupy positions that minimize gauche and eclipsing interactions.

To illustrate the impact of substitution on conformational energies, a hypothetical energy landscape for a given stereoisomer of this compound is presented below. This table is based on general principles of steric hindrance in substituted cycloalkanes and pyrrolidines. The relative energies represent the destabilization compared to the most stable conformer.

| Conformer | Substituent Orientations (Hypothetical) | Relative Energy (kcal/mol, Hypothetical) | Key Steric Interactions (Hypothetical) |

| A | 2-Me (eq), 3-Et (eq), 4-Me (eq) | 0.0 | All substituents in pseudo-equatorial positions, minimizing steric strain. |

| B | 2-Me (ax), 3-Et (eq), 4-Me (eq) | 1.8 | Pseudo-axial methyl group at C2 leading to 1,3-diaxial-like interactions. |

| C | 2-Me (eq), 3-Et (ax), 4-Me (eq) | 2.5 | Larger ethyl group in a pseudo-axial position, causing significant steric hindrance. |

| D | 2-Me (eq), 3-Et (eq), 4-Me (ax) | 1.9 | Pseudo-axial methyl group at C4 creating steric strain. |

Note: The terms 'eq' (pseudo-equatorial) and 'ax' (pseudo-axial) are used here as analogies to cyclohexane conformations to describe the relative positions of the substituents with respect to the approximate plane of the ring. The actual conformations are envelope or twist forms.

The data in the table illustrates that the conformer with all substituents in pseudo-equatorial positions (Conformer A) would be the most stable. The energy cost associated with placing a substituent in a pseudo-axial position is dependent on its size, with the larger ethyl group incurring a greater energetic penalty (Conformer C) than a methyl group (Conformers B and D). The interplay between the substituents at positions 2, 3, and 4 would lead to a complex potential energy surface with multiple local minima corresponding to different puckered conformations. The relative populations of these conformers at equilibrium are determined by their free energy differences.

The specific stereochemistry of this compound (i.e., the relative cis/trans relationships of the substituents) will fundamentally determine the actual conformational preferences. For example, a stereoisomer with a cis-relationship between the 2-methyl and 4-methyl groups might favor a different ring pucker compared to a trans-isomer to alleviate steric strain.

Theoretical and Computational Chemistry Studies on 3 Ethyl 2,4 Dimethylpyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

A hypothetical DFT analysis of 3-ethyl-2,4-dimethylpyrrolidine would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The selection of an appropriate functional and basis set would be crucial for obtaining accurate results, with common choices including B3LYP combined with basis sets like 6-31G(d) or larger for better accuracy. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics (MD) simulations for this compound are not documented in the available research. However, MD simulations are a powerful tool used to study the conformational dynamics and intermolecular interactions of similar and more complex pyrrolidine-containing systems. For example, MD simulations have been used in conjunction with molecular docking to study the interaction of pyrrolidine (B122466) derivatives with biological targets, providing insights into their potential pharmacological activity. acs.org These simulations can reveal how the molecule behaves in a solvent environment, how it interacts with binding sites of proteins, and the stability of these interactions over time. acs.org

In the context of studying nucleophilic reactivity, molecular dynamics simulations have been coupled with DFT to estimate the nucleophilic parameters of pyrrolidine in different solvent mixtures. researchgate.net This combined approach allows for the consideration of dynamic solvent effects on the reacting molecules. For this compound, an MD simulation would likely show the flexible nature of the pyrrolidine ring, which can adopt various puckered conformations (envelope and twisted forms). The ethyl and methyl substituents would influence the preferred conformation and the dynamics of the ring. Such simulations could provide insights into how the molecule explores its conformational space, which is critical for understanding its interactions and reactivity.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

A detailed analysis of the electronic structure of this compound is not present in the reviewed literature. However, based on general principles and computational studies of other substituted pyrrolidines, we can infer the likely characteristics. The electronic structure of a molecule is fundamental to understanding its reactivity. Key aspects that are typically analyzed through quantum chemical calculations include the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – and the Molecular Electrostatic Potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a substituted pyrrolidine, the HOMO is generally localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The energy and distribution of the HOMO and LUMO would be influenced by the electron-donating ethyl and methyl groups in this compound.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For a typical pyrrolidine derivative, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom, corresponding to the lone pair, making it a likely site for protonation or interaction with electrophiles. The alkyl substituents (ethyl and methyl groups) would have a slight electron-donating effect, which could subtly modify the charge distribution on the pyrrolidine ring. DFT studies on pyrrolidine-functionalized fullerenes have shown that substituents can significantly alter the electronic properties, including the HOMO-LUMO gap and electrophilicity. researchgate.net

A hypothetical table of calculated electronic properties for this compound, based on a DFT calculation, might look like this:

| Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | - | Difference in energy between HOMO and LUMO, indicating chemical reactivity. |

| Dipole Moment | - | Measure of the net molecular polarity. |

Prediction of Reactivity and Selectivity in Synthetic Transformations

There are no specific computational studies predicting the reactivity and selectivity of this compound in synthetic transformations. However, computational chemistry offers powerful tools for such predictions. By analyzing the electronic structure and steric factors, one can predict how a molecule like this compound would behave in a chemical reaction.

The nitrogen atom, with its lone pair of electrons, is the most nucleophilic center in the molecule. Therefore, it is expected to react readily with electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions. The stereochemistry of the substituents at positions 2, 3, and 4 would play a crucial role in directing the approach of reagents, potentially leading to diastereoselective reactions.

Computational methods, particularly DFT, can be used to model the transition states of potential reactions. By calculating the activation energies for different reaction pathways, one can predict the most likely product and the stereochemical outcome. For instance, in the study of the nucleophilic aromatic substitution of thiophenes with pyrrolidine, DFT calculations were used to establish linear correlations between experimental electrophilicity and the Gibbs free energy barrier, which helps in predicting reactivity. nih.gov Similarly, computational studies on the synthesis of cyclobutanes from pyrrolidines rationalized the stereoretentive pathway by comparing the energy required for radical rotation versus cyclization. acs.org

For this compound, one could computationally model its reaction with a prochiral electrophile to predict the facial selectivity of the attack on the nitrogen atom. The relative energies of the transition states leading to the different stereoisomers of the product would indicate the predicted selectivity.

Derivatization Strategies and Functionalization of 3 Ethyl 2,4 Dimethylpyrrolidine

C-H Functionalization of the Pyrrolidine (B122466) Core

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to modify the pyrrolidine core, avoiding the need for pre-functionalized substrates. Recent advances in catalysis have enabled the selective functionalization of C-H bonds in cyclic amines.

One of the most explored areas is the α-C-H functionalization of pyrrolidines. This can be achieved through redox-neutral processes that involve the formation of an iminium ion intermediate, which is then attacked by a nucleophile. rsc.org For a substituted pyrrolidine like 3-Ethyl-2,4-dimethylpyrrolidine, the α-positions are C-2 and C-5. The regioselectivity of the functionalization would be influenced by the steric and electronic environment of these positions. For instance, α-arylation of substituted pyrrolidines has been accomplished using quinone monoacetals as oxidizing agents, leading to the formation of α-aryl-substituted pyrrolidines. rsc.org

Another key strategy is the metal-catalyzed C(sp³)–H arylation. Palladium catalysis, for example, has been used for the C-3 arylation of proline derivatives, demonstrating that even unactivated C-H bonds can be functionalized with high regio- and stereoselectivity. acs.org While not specifically demonstrated on this compound, these methods provide a blueprint for potential C-H functionalization at the C-3 position of the core.

| Position | Reaction Type | General Reagents | Potential Product |

|---|---|---|---|

| C-2/C-5 | α-Arylation (Redox-Neutral) | Quinone monoacetal, Aryl nucleophile, Base (e.g., DABCO) | 2-Aryl-3-ethyl-2,4-dimethylpyrrolidine or 5-Aryl-3-ethyl-2,4-dimethylpyrrolidine |

| C-3 | Palladium-Catalyzed Arylation | Aryl halide, Palladium catalyst (e.g., Pd(OAc)2), Ligand, Base | 3-Aryl-3-ethyl-2,4-dimethylpyrrolidine |

Strategic Modification at Specific Ring Positions (N-1, C-2, C-3, C-4, C-5)

The functionalization of this compound can be directed to specific positions on the ring through various synthetic methodologies.

N-1 Position: The nitrogen atom of the pyrrolidine ring is a primary site for functionalization due to its nucleophilicity. Common modifications include N-acylation, N-alkylation, and N-arylation. For instance, a patent describes the reaction of a related compound, 3-Ethyl-4-methyl-3-pyrrolidin-2-one, with a derivative of a compound of formula 2, leading to the formation of an N-substituted product. google.com This highlights the feasibility of introducing a wide range of substituents at the N-1 position, which can significantly impact the molecule's properties. N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base. researchgate.net

C-2 and C-5 Positions (α-Positions): As mentioned in the C-H functionalization section, the α-positions are reactive towards the introduction of new substituents. In addition to direct C-H activation, modifications at these positions can be achieved through the synthesis of pyrrolidinone analogs. For example, a process for preparing trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide starts from 3-Ethyl-4-methyl-3-pyrrolidin-2-one. google.com This demonstrates a strategy where a carbonyl group at C-2 is part of the core structure, which can then be further derivatized.

C-3 and C-4 Positions (β-Positions): Functionalization at the C-3 and C-4 positions is generally more challenging. However, strategies involving the use of starting materials with pre-existing functional groups at these positions can be employed. The synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones demonstrates that the C-3 position can be acylated using acid chlorides in the presence of a Lewis acid. rsc.org The existing ethyl and methyl groups at C-3 and C-4 in this compound will sterically and electronically influence any further substitution at these or adjacent positions.

| Position | Modification Type | Example Reagent/Method | Resulting Derivative Class |

|---|---|---|---|

| N-1 | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-3-ethyl-2,4-dimethylpyrrolidines |

| N-1 | N-Alkylation | Alkyl halides | N-Alkyl-3-ethyl-2,4-dimethylpyrrolidines |

| C-2 | Oxidation to Lactam | Oxidizing agents | 3-Ethyl-2,4-dimethylpyrrolidin-2-ones |

| C-3 | Acylation (of pyrrolidin-2,4-dione analog) | Acid chlorides, Lewis acid | 3-Acyl-pyrrolidine-2,4-diones |

| C-5 | α-C-H Functionalization | See Table 1 | 2,5-Disubstituted pyrrolidines |

Generation of Novel Derivatives for Enhanced Chemical Diversity

The generation of novel derivatives from this compound is crucial for exploring new chemical space and identifying compounds with enhanced properties. This can be achieved by combining the functionalization strategies mentioned above and by utilizing the pyrrolidine core as a building block in more complex syntheses.

One approach is to use the pyrrole (B145914) form of the compound, 3-Ethyl-2,4-dimethylpyrrole (also known as Kryptopyrrole), as a substrate for synthesis. This compound can be used to create Boradiazaindacene (BODIPY) dyes and meso-substituted dipyrrin salts. sigmaaldrich.com These derivatives have applications in materials science and as fluorescent probes.

Furthermore, the synthesis of α-aryl-substituted pyrrolidines can lead to a wide range of derivatives by varying the aromatic nucleophile used in the reaction. rsc.org The ability to remove the N-aryl group after functionalization provides access to α-substituted pyrrolidines with a free secondary amine, which can be further derivatized at the nitrogen atom. rsc.org

The creation of a library of derivatives with modifications at multiple positions of the this compound scaffold can lead to a significant enhancement of chemical diversity. By systematically altering the substituents at N-1, C-2, C-3, C-4, and C-5, a vast array of novel compounds can be generated for screening in various applications.

3 Ethyl 2,4 Dimethylpyrrolidine As a Key Building Block in Complex Chemical Synthesis

Precursor Role in the Synthesis of Related Nitrogen Heterocycles8.2. Incorporation into Polycyclic and Spirocyclic Frameworks8.3. Utility in the Construction of Structurally Diverse Organic Molecules

Further research and publications are needed to elucidate the potential of 3-Ethyl-2,4-dimethylpyrrolidine as a versatile building block in the field of organic synthesis.

Future Research Directions and Unexplored Avenues for 3 Ethyl 2,4 Dimethylpyrrolidine

Greener and More Efficient Routes of Synthesis

Current synthetic methodologies for producing substituted pyrrolidines often rely on multi-step processes that may not align with the principles of green chemistry. mdpi.comtandfonline.com Future research should prioritize the development of more sustainable and efficient synthetic pathways to 3-Ethyl-2,4-dimethylpyrrolidine.

Key areas of focus include:

Catalytic C-H Amination: Exploring copper-catalyzed intramolecular C-H amination of suitable acyclic precursors could provide a direct and atom-economical route to the pyrrolidine (B122466) ring. nih.govacs.org Research into novel catalyst systems, including those based on earth-abundant metals, could lead to milder reaction conditions and improved yields. nih.gov

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a highly enantioselective and environmentally benign method for synthesizing chiral amines. acs.org Investigating the application of transaminases or other engineered enzymes for the asymmetric synthesis of this compound from readily available starting materials is a promising avenue. acs.org

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that assemble the this compound scaffold in a single synthetic operation would significantly improve efficiency by reducing the number of isolation and purification steps. tandfonline.com

Flow Chemistry: The implementation of continuous flow technologies can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A comparative look at potential synthetic strategies is presented below:

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Amination | High atom economy, potential for stereocontrol. nih.gov | Catalyst development, substrate scope, and regioselectivity. nih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme discovery and engineering, substrate specificity. acs.org |

| Multicomponent Reactions | Increased efficiency, reduced waste. tandfonline.com | Reaction design, control of stereochemistry. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Reactor design, optimization of flow parameters. |

Overcoming Hurdles in Advanced Spectroscopic and Analytical Characterization

The presence of multiple stereocenters in this compound presents a significant challenge for its complete spectroscopic and analytical characterization. The separation and unambiguous identification of all possible diastereomers and enantiomers are crucial for understanding its chemical behavior and potential applications.

Future research should address the following:

Diastereomer and Enantiomer Resolution: Developing robust and efficient chromatographic methods, including chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for the separation of all stereoisomers. Kinetic resolution techniques, both enzymatic and chemical, could also be explored to isolate enantiomerically pure forms. rsc.org

Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques are invaluable, more advanced methods may be required for the complete structural elucidation of each stereoisomer. ipb.ptresearchgate.net This includes the use of chiral solvating or derivatizing agents to differentiate enantiomers and the application of advanced pulse sequences to resolve complex spectral overlap.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition. researchgate.net Further investigation into the fragmentation patterns of the different stereoisomers under various ionization conditions could provide additional structural information.

Computational Chemistry: Quantum chemical calculations can complement experimental data by predicting the spectroscopic properties (e.g., NMR chemical shifts, coupling constants) of the different stereoisomers, aiding in their assignment. researchgate.net

Illuminating Complex Reaction Mechanisms in Novel Conditions

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is fundamental for optimizing existing synthetic routes and designing new transformations.

Future research directions in this area include:

In-situ Spectroscopic Studies: Employing techniques like in-situ NMR and IR spectroscopy to monitor reactions in real-time can provide valuable insights into the formation of intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate energy barriers, and predict the stereochemical outcome of reactions, providing a theoretical framework to guide experimental work. nih.gov

Reactivity under Unconventional Conditions: Investigating the synthesis and reactivity of this compound under non-traditional conditions, such as in ionic liquids, deep eutectic solvents, or under mechanochemical activation, could reveal novel reaction pathways and improved efficiencies.

Exploring New Frontiers in Materials Science and Fine Chemical Synthesis

The unique structural features of this compound make it a promising candidate for a variety of applications in materials science and as a building block in the synthesis of fine chemicals.

Potential areas for exploration include:

Ligand Development: The nitrogen atom in the pyrrolidine ring makes it an excellent coordinating agent for metal ions. nih.gov Synthesizing and evaluating this compound-containing ligands for use in catalysis, particularly for asymmetric transformations, is a key research avenue. nih.gov The specific substitution pattern may impart unique steric and electronic properties to the resulting metal complexes. acs.org

Polymer Science: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to materials with novel properties. rsc.org For instance, chiral pyrrolidine-based polymers have shown promise as heterogeneous organocatalysts. rsc.org

Organocatalysis: Chiral pyrrolidine derivatives are well-established as highly effective organocatalysts for a wide range of asymmetric reactions. mdpi.com The synthesis of enantiomerically pure this compound and its derivatives could yield new and more efficient organocatalysts.

Building Block for Complex Molecules: The functionalized pyrrolidine ring can serve as a versatile scaffold for the synthesis of more complex molecules, including biologically active compounds and novel fine chemicals. researchgate.net Its specific stereochemistry can be leveraged to control the three-dimensional structure of the target molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-2,4-dimethylpyrrolidine, and how can reaction conditions be optimized?

- Answer: Synthetic routes often involve condensation reactions, such as Mannich or Michael additions. For example, Mannich condensation has been used for structurally related piperidine derivatives, where temperature control (e.g., 60–80°C) and catalyst selection (e.g., Lewis acids) significantly influence yield and purity. Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and reaction time to minimize side products .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Answer: A multi-technique approach is critical:

- FT-IR and Raman spectroscopy identify functional groups and ring conformations by analyzing N–H stretching and C–C vibrational modes .

- X-ray crystallography resolves 3D molecular geometry, particularly for verifying substituent positions and ring puckering .

- NMR (¹H/¹³C) provides detailed information on electronic environments and stereochemistry, with DEPT-135 aiding in methyl/ethyl group assignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Standard protocols include:

- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Waste disposal: Segregate chemical waste and consult professional disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Answer: Cross-validation using complementary techniques is key. For instance:

- Discrepancies in NMR assignments can be resolved via 2D-COSY or HSQC to map proton-carbon correlations .

- Conflicting FT-IR and Raman peaks (e.g., C–N stretching modes) may arise from polymorphism; X-ray diffraction can confirm crystallographic consistency .

Q. What strategies are effective for analyzing the stereochemical outcomes of this compound synthesis?

- Answer:

- Chiral HPLC with polysaccharide-based columns separates enantiomers, while optical rotation measurements validate chirality .

- X-ray crystallography definitively assigns absolute configuration, as demonstrated in studies of structurally analogous pyrrolidine derivatives .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Answer:

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and predict regioselectivity in alkylation reactions .

- Molecular dynamics simulations assess solvent effects on conformational stability, particularly for the pyrrolidine ring’s chair vs. boat configurations .

Q. What methodologies are suitable for studying the biological activity of this compound derivatives?

- Answer:

- Structure-activity relationship (SAR) studies compare analogs (e.g., fluorophenyl-pyrrolidine derivatives) to identify pharmacophore elements .

- In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) predict binding affinities to biological targets like GPCRs .

Q. How can impurities in this compound samples be identified and quantified?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.